molecular formula C7F15I B1584558 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane CAS No. 3486-08-6

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane

Cat. No. B1584558
CAS RN: 3486-08-6
M. Wt: 495.95 g/mol
InChI Key: OUFXTVSYOAPUKM-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane is a fluorinated organic compound that has been widely used in scientific research. It is a highly fluorinated alkyl iodide that has been used as a reagent in various chemical reactions. Due to its unique chemical properties, it has been widely used in the field of organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Reaction Behavior

  • Hexane derivatives engage in complex reactions leading to the formation of compounds with unique structures. For instance, hexane-2,5-dione reacts with methyl trifluoroacetate, yielding compounds with intricate molecular structures as determined by X-ray diffraction studies (Chizhov et al., 2001).
  • The compound interacts in gold clustering processes, forming complexes with various nuclearities, as shown in reactions involving hexanedithiol and thiols, leading to diverse molecular structures as elucidated by X-ray diffraction (López‐de‐Luzuriaga et al., 1997).

Chemical Properties and Electrophilic Reactions

  • The trifluoromethylthio group (CF3S-) is highlighted for its significant role in pharmaceuticals due to its high lipophilicity and strong electron-withdrawing properties, enhancing drug molecule's cell-membrane permeability and chemical stability. Recent advancements include the development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents for late-stage drug development (Shao et al., 2015).
  • The compound participates in complexation and photoinduced electron-transfer reactions, involving radical cation intermediates and resulting in the formation of perfluoroalkylated products, as demonstrated in reactions with tetrafluoro-1,2-diiodoethane and dodecafluoro-1,6-diiodohexane (Chen et al., 1993).

Material Science and Phase Behavior

  • The compound is involved in high-pressure phase studies on fluid binary mixtures of hydrocarbons with fluorinated gases, contributing to the understanding of critical phase behavior in such systems (Wirths & Schneider, 1985).

Polymer and Organometallic Chemistry

  • In the realm of polymer chemistry, the compound is relevant in the polymerization of cyclosiloxanes with triflic acid and metal triflates, offering insights into the polymerization mechanisms and the role of acidic protons in these processes (Yashiro et al., 2010).

properties

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F15I/c8-1(5(15,16)17,6(18,19)20)2(9,10)3(11,12)4(13,14)7(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFXTVSYOAPUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063050
Record name Perfluoroisoheptyl Iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane

CAS RN

3486-08-6
Record name 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-
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Record name Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-
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Record name Perfluoroisoheptyl Iodide
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Record name 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
Reactant of Route 2
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1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
Reactant of Route 3
1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
Reactant of Route 4
1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
Reactant of Route 5
1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
Reactant of Route 6
1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane

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